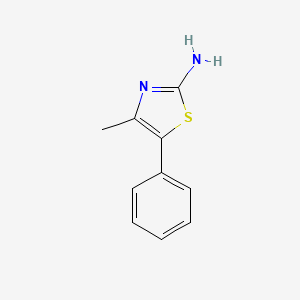

4-Methyl-5-phenyl-1,3-thiazol-2-amine

Descripción general

Descripción

4-Methyl-5-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It has a linear formula of C10H10N2S .

Synthesis Analysis

The synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine involves several steps. The solid is gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Molecular Structure Analysis

The molecular structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine can be analyzed using IR spectrum, 1 H-NMR spectrum, and 13 C-NMR spectrum . The InChI Code is 1S/C10H10N2S/c1-7-9 (13-10 (11)12-7)8-5-3-2-4-6-8/h2-6H,1H3, (H2,11,12) and the InChI key is XSTQXTKOICQHDC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Methyl-5-phenyl-1,3-thiazol-2-amine has a molecular weight of 190.27 . It is a powder with a melting point of 164-166 . The partition coefficient and the molar refractivity (CLogP and MR, respectively) were calculated with Marvin Sketch 6.2.2 software .Aplicaciones Científicas De Investigación

Antileishmanial Agents

The compound 4-Methyl-5-phenyl-1,3-thiazol-2-amine has been studied as a potential scaffold for developing new antileishmanial agents. Research suggests that derivatives of this compound could target macromolecular processes involved in leishmaniasis, a disease caused by protozoan parasites .

Drug-like Properties Enhancement

In the pursuit of creating molecules with suitable drug-like properties, the central 2-aminothiazole core of 4-Methyl-5-phenyl-1,3-thiazol-2-amine has been maintained while simplifying the overall structure. This approach aims to optimize pharmacokinetic and pharmacodynamic profiles .

Machine Learning Model Training

This compound has also been used in the field of computational biology to build, train, and validate predictive machine-learning models. Structured datasets involving this compound can help in predicting biological activities and properties .

Antibacterial Activity

Derivatives of 4-Methyl-5-phenyl-1,3-thiazol-2-amine have been prepared and screened for their preliminary in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

Antioxidant Properties

Thiazole derivatives, including those related to 4-Methyl-5-phenyl-1,3-thiazol-2-amine, have been synthesized and evaluated for their in vitro antioxidant properties. Some compounds have shown potent antioxidant activity, which is significant for various therapeutic applications .

Safety and Hazards

The safety information for 4-Methyl-5-phenyl-1,3-thiazol-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-5-phenyl-1,3-thiazol-2-amine is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for cell growth and proliferation.

Mode of Action

4-Methyl-5-phenyl-1,3-thiazol-2-amine interacts with its target enzyme, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the methionine salvage pathway, affecting the growth and proliferation of cells.

Biochemical Pathways

The compound affects the methionine salvage pathway , a biochemical pathway that recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . The disruption of this pathway due to the inhibition of S-methyl-5-thioadenosine phosphorylase can lead to the accumulation of toxic by-products and the deprivation of essential metabolites, affecting various downstream cellular processes.

Result of Action

The molecular and cellular effects of 4-Methyl-5-phenyl-1,3-thiazol-2-amine’s action primarily involve the disruption of cell growth and proliferation due to the inhibition of the methionine salvage pathway . This can lead to cell death, particularly in cells that heavily rely on this pathway, such as rapidly proliferating cells.

Propiedades

IUPAC Name |

4-methyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTQXTKOICQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288173 | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

CAS RN |

28241-62-5 | |

| Record name | 28241-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

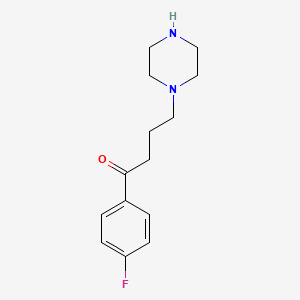

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.